Product packaging for 3-(2-Fluorophenyl)pyridin-4-amine(Cat. No.:CAS No. 1214380-93-4)

3-(2-Fluorophenyl)pyridin-4-amine

Cat. No.: B582421
CAS No.: 1214380-93-4
M. Wt: 188.205
InChI Key: UEUYOLBODVTZRC-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)pyridin-4-amine (CAS 1214380-93-4) is a high-value chemical intermediate with a molecular formula of C₁₁H₉FN₂ and a molecular weight of 188.20 g/mol . This compound belongs to a class of fluorinated pyridine derivatives recognized for their significant utility in medicinal chemistry and drug discovery research. Pyridine-4-amine scaffolds are frequently investigated in the development of potent bioactive molecules, including antitumor agents that target various kinase pathways . Furthermore, structurally similar amino pyridine compounds are known to function as potassium channel blockers, with applications in neuroscience research . This makes this compound a critical building block for researchers synthesizing novel compounds for pharmacological evaluation and biochemical probing. Supplied with a guaranteed purity of 85.0% to 99.8%, this intermediate is ideal for advanced synthesis projects . The product is presented for laboratory research applications and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to handle this material according to laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9FN2 B582421 3-(2-Fluorophenyl)pyridin-4-amine CAS No. 1214380-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluorophenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-10-4-2-1-3-8(10)9-7-14-6-5-11(9)13/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUYOLBODVTZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CN=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673331
Record name 3-(2-Fluorophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214380-93-4
Record name 3-(2-Fluorophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 2 Fluorophenyl Pyridin 4 Amine and Its Derivatives

Established Synthetic Pathways for Pyridinamine Core Structures

The construction of the 3-arylpyridin-4-amine core, the fundamental structure of 3-(2-Fluorophenyl)pyridin-4-amine, can be achieved through several strategic approaches. These methods focus on the formation of the pyridine (B92270) ring itself or the key bond connecting the phenyl and pyridine rings.

Cyclocondensation Approaches

Cyclocondensation reactions offer a powerful method for constructing the pyridine ring from acyclic precursors. These reactions typically involve the formation of one or more carbon-carbon and carbon-nitrogen bonds in a single step. For instance, base-catalyzed cyclocondensation of 2-amino-4,5-dimethylthiophene-3-carbonitrile (B448075) with various aryl nitriles has been used to prepare thieno[2,3-d]pyrimidin-4-amines. researchgate.net Similarly, 1-alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile (B47326) and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives. osi.lv Another approach involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate (B1235776) to yield 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters. nih.govscispace.com These tetrahydropyridines can be further transformed into the desired pyridin-2(1H)-one derivatives. nih.govscispace.com A metal-free, formal [4+2] defluorocycloaddition of perfluoroalkyl alkynes and benzylamines has also been reported to produce meta-fluoroalkylated pyridin-4-amines. acs.org

More complex fused ring systems incorporating the pyridinamine moiety are also accessible through cyclocondensation. For example, imidazo[1,5-a]pyridines can be synthesized via the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. nih.govbeilstein-journals.org

Starting MaterialsReagentsProduct TypeReference
2-amino-4,5-dimethylthiophene-3-carbonitrile, aryl nitrilesBaseThieno[2,3-d]pyrimidin-4-amines researchgate.net
1-alkyl-N-Boc-5-formylpyrazol-4-amines, malononitrile/cyanoacetamide-5-amino-1H-pyrazolo[4,3-b]pyridines osi.lv
4-arylidene-2-phenyloxazol-5(4H)-ones, enamines of ethyl acetoacetate-4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridines nih.govscispace.com
Perfluoroalkyl alkynes, benzylaminesMetal-freemeta-Fluoroalkylated pyridin-4-amines acs.org
2-(aminomethyl)pyridines, electrophilically activated nitroalkanes-Imidazo[1,5-a]pyridines nih.govbeilstein-journals.org

Cross-Coupling Reactions for Aryl-Pyridine Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly well-suited for forming the aryl-pyridine bond in this compound. The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of a halopyridine with an arylboronic acid.

For the synthesis of this compound, a key step would involve the Suzuki-Miyaura coupling of a 3-halopyridine derivative (e.g., 3-bromo- (B131339) or 3-iodopyridin-4-amine) with (2-fluorophenyl)boronic acid. The efficiency of this reaction is often dependent on the choice of palladium catalyst, ligand, and base. For instance, Pd(dppf)Cl2 has been shown to be an effective catalyst for the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid. mdpi.com The use of aqueous n-butanol as a solvent has been found to be efficient for the Suzuki coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids. acs.org A three-component reaction that inserts a nitrogen atom between an aryl halide and an arylboronic acid has also been developed, offering an alternative route to arylamines from Suzuki-type starting materials. acs.org

The synthesis of related biaryl systems, such as those containing pyridyl and thiophenyl or pyrrolyl units, has also been achieved using Suzuki coupling. mdpi.com These methods highlight the versatility of this reaction in creating diverse heteroaryl compounds.

Halopyridine DerivativeBoronic AcidCatalyst SystemProduct TypeReference
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2, K2CO35-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole mdpi.com
(Hetero)aryl chloridesThiophene- and furanboronic acidsPd catalyst(Hetero)aryl-thiophenes/furans acs.org
Aryl halideArylboronic acidBulky phosphine (B1218219) ligand, electrophilic nitrogen sourceDiarylamine acs.org
6-bromopyridin-2-amine2-fluorophenylboronic acidPd(dppf)Cl2, Na2CO36-(2-fluorophenyl)pyridin-2-ylamine beilstein-journals.org

Nucleophilic Substitution Strategies on Halogenated Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring provides another direct route to the pyridin-4-amine core. In this approach, a leaving group, typically a halogen, at the 4-position of the pyridine ring is displaced by an amine nucleophile. For the synthesis of this compound, this would likely involve a precursor such as 4-chloro-3-(2-fluorophenyl)pyridine.

The reactivity of halopyridines in SNAr reactions can be influenced by the nature of the halogen and the reaction conditions. Microwave heating has been shown to dramatically decrease reaction times for the nucleophilic substitution of halopyridines with various nucleophiles. sci-hub.se The reactivity of 2-halopyridines towards sulfur nucleophiles generally follows the order I > Br > Cl > F, suggesting that the cleavage of the carbon-halogen bond is the rate-determining step. sci-hub.se Conversely, with an oxygen nucleophile, the reactivity order is F > Cl > Br > I, indicating a charge-controlled reaction where the high electronegativity of fluorine makes the C-2 position more electrophilic. sci-hub.se The functionalization of 4-chloropyridine (B1293800) with N-methylaniline has been achieved through an SNAr reaction at elevated temperatures. bath.ac.uk

Functional Group Transformations and Derivatization Strategies

Once the core this compound structure is assembled, further modifications can be made to introduce or alter functional groups, leading to a diverse range of derivatives.

Introduction and Modification of Amino Functionality

The amino group at the 4-position is a key feature of the target molecule. Its introduction is often a critical step in the synthetic sequence. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds and is widely used to introduce amino groups onto aryl and heteroaryl scaffolds.

For example, the Buchwald-Hartwig amination can be used to couple an amine with a halogenated pyridine precursor. A detailed protocol for the synthesis of N-aryl-4-(substituted)pyrimidin-2-amines using a Buchwald-Hartwig amination has been described, employing dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide. nih.gov This methodology has been shown to be robust, allowing for the synthesis of a library of 2,4-bisaminopyridines through sequential aminations at the C-2 and C-4 positions of 2,4-dichloropyridine. researchgate.net The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has also been achieved through a strategy involving a Buchwald-Hartwig amination at the C-4 position of a 4-chloropyrrolopyridine intermediate. bohrium.comntnu.nomdpi.com

PrecursorAmineCatalyst SystemProduct TypeReference
Aryl bromidesVarious aminesDichlorobis(triphenylphosphine)Pd(II), xantphos, sodium tert-butoxideN-aryl-4-(substituted)pyrimidin-2-amines nih.gov
2,4-dichloropyridineAnilines, heterocyclic aminesPalladium catalyst4-chloro-N-phenylpyridin-2-amines researchgate.net
2-iodo-4-chloropyrrolopyridineSecondary aminePalladium catalyst2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines bohrium.comntnu.nomdpi.com

Selective Fluorination Techniques (if applicable to this specific compound)

While the 2-fluorophenyl group is typically introduced as a complete unit via cross-coupling reactions, methods for the direct and selective fluorination of pyridine rings exist and could potentially be applied to precursors of this compound or its derivatives.

A notable method for the selective C-H fluorination of pyridines and diazines utilizes silver(II) fluoride (B91410). nih.gov This reaction proceeds at ambient temperature with high selectivity for fluorination at the position adjacent to the nitrogen atom. nih.gov The mechanism is thought to be similar to the Chichibabin amination reaction. pkusz.edu.cn Another approach involves the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®, which can lead to the formation of fluorinated 3,6-dihydropyridines. These intermediates can then be converted to the corresponding fluorinated pyridines. nih.gov Theoretical studies on the mechanism of selective fluorination of aromatic compounds with Selectfluor suggest a single-electron-transfer (SET) mechanism is preferred. rsc.org

SubstrateFluorinating AgentKey FeaturesReference
Pyridines and diazinesSilver(II) fluorideSite-selective C-H fluorination adjacent to nitrogen at ambient temperature. nih.govpkusz.edu.cn
1,2-DihydropyridinesSelectfluor®Formation of fluorinated 3,6-dihydropyridines, which can be converted to fluorinated pyridines. nih.gov
Aromatic compoundsSelectfluor®Theoretical studies support a single-electron-transfer (SET) mechanism. rsc.org

Green Chemistry Approaches and Reaction Optimization

Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like this compound. These approaches focus on the use of less hazardous chemicals, energy-efficient processes, and the reduction of waste.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, improved yields, and often, enhanced product purity. The application of microwave irradiation can be particularly effective in the synthesis of heterocyclic compounds.

In the synthesis of various pyridine derivatives, microwave irradiation has been shown to be highly effective. For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives was achieved in 15-30 minutes at 120-140°C using a microwave reactor. nih.gov Similarly, the synthesis of certain triazole derivatives was completed in just 33–90 seconds with remarkable yields under microwave conditions, a significant improvement over conventional methods that required several hours. rsc.org Another study reported the synthesis of porphyrin derivatives in high yields (70-95%) using microwave irradiation in an environmentally friendly solvent. acs.org

Microwave-assisted protocols have also been successfully applied to palladium-catalyzed cross-coupling reactions, which are crucial for constructing the biaryl scaffold of this compound. For example, a rapid, one-step synthesis of arylamidines from aryltrifluoroborates was developed using a 20-minute microwave protocol. acs.org Furthermore, the ligand-free palladium-catalyzed reaction between imidazo[1,2-a]pyridine (B132010) derivatives and 4-bromo-2,2-dialkyl-substituted 2H-chromenes under microwave irradiation (100 W, 120°C for 20–30 min) afforded the desired products in good to excellent yields. rsc.org

The synthesis of novel 2,3-dihydro-4-pyridinones was accomplished via a microwave-assisted reaction of curcumin (B1669340) and primary amines using Montmorillonite K-10 as a catalyst, with reaction times not exceeding 120 seconds. mdpi.com These examples highlight the potential of microwave-assisted synthesis to provide a rapid and efficient route to this compound and its analogues.

Table 1: Examples of Microwave-Assisted Synthesis of Pyridine and Related Heterocycles

ProductReaction TypeReaction TimeTemperature (°C)Yield (%)Reference
2-Amino-4-chloro-pyrimidine derivativesNucleophilic Aromatic Substitution15-30 min120-140Good nih.gov
N-substituted-1,2,4-triazole derivativesCondensation33-90 secNot specified82 rsc.org
ArylamidinesPd(II)-catalyzed coupling20 min120Moderate to Excellent acs.org
3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridinesPd-catalyzed C-C coupling20-30 min120Good to Excellent rsc.org
2,3-Dihydro-4-pyridinonesCondensation120 secNot specified17-28 mdpi.com
Tetrakis(pentafluorophenyl)porphyrin derivativesNucleophilic Aromatic SubstitutionNot specifiedNot specified70-95 acs.org

Catalyst Systems and Reaction Conditions for Enhanced Yield and Selectivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl compounds, including this compound. The efficiency of this reaction is highly dependent on the choice of catalyst, ligands, base, and solvent system. Optimization of these parameters is crucial for achieving high yields and selectivity.

Palladium-based catalysts are most commonly employed for Suzuki-Miyaura couplings. nih.govacs.orgresearchgate.netthieme-connect.com For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids was successfully carried out using tetrakis(triphenylphosphine)palladium(0) as the catalyst and K3PO4 as the base in a 1,4-dioxane/water solvent mixture at 85-95°C, yielding the desired 5-aryl-2-methylpyridin-3-amine derivatives in moderate to good yields. nih.gov In another example, PdCl2(dtbpf) was found to be a highly efficient palladium precursor for the synthesis of 3-aryl/heteroaryl-5-oxadiazol-2-yl-pyridines. researchgate.net

The development of highly active catalyst systems allows for lower catalyst loadings and milder reaction conditions. For example, novel Pd(II) complexes with bidentate amine ligands have been shown to be highly efficient for Suzuki-Miyaura coupling of aryl chlorides at room temperature in aqueous media with catalyst loadings as low as 0.01 mol %. acs.org The choice of ligand also plays a critical role. For instance, the use of bulky, electron-rich phosphine ligands can improve the efficiency of the catalytic cycle.

In addition to traditional palladium catalysts, organocatalysis has emerged as a more environmentally friendly alternative for Suzuki-Miyaura type reactions. Amines have been shown to catalyze the coupling of aryl halides with arylboronic acids, offering a metal-free approach. researchgate.net

The reaction conditions, including the choice of base and solvent, are also critical for optimizing the synthesis. researchgate.net A variety of bases such as Na2CO3, K2CO3, and Cs2CO3 are commonly used, often in aqueous solvent mixtures like dioxane/water or toluene/water. The optimization of these parameters is often necessary for each specific substrate combination to achieve the best results.

Table 2: Catalyst Systems and Conditions for Suzuki-Miyaura Coupling

Aryl HalideArylboronic AcidCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh3)4K3PO41,4-Dioxane/H2O85-95Moderate to Good nih.gov
Aryl chloridesPhenylboronic acidPd(II) complexes with bidentate amine ligandsNot specifiedAqueous mediaRoom TempHigh acs.org
3-Chloro-5-oxadiazol-2-yl pyridineVarious aryl/heteroaryl boronic acidsPdCl2(dtbpf)Not specifiedNot specified90Good researchgate.net
Aryl halidesArylboronic acidsAmine catalystK2CO3o-xylene110Up to 52 researchgate.net
6-Bromopyridin-2-amine2-Fluorophenylboronic acidPd(dppf)Cl2Na2CO31,4-Dioxane/H2O8093 beilstein-journals.org

Structural Elucidation and Spectroscopic Characterization in Research

Advanced Spectroscopic Analyses

Experimental ¹H NMR data for 3-(2-Fluorophenyl)pyridin-4-amine are not available in the reviewed literature.

Published ¹³C NMR spectral data for this compound could not be found.

Specific ¹⁹F NMR spectroscopic data for this compound are not documented in the available scientific literature.

Detailed mass spectrometry analysis, including the molecular ion peak and fragmentation patterns for this compound, has not been published.

The infrared spectrum of this compound, which would identify its characteristic functional groups, is not available in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Chromatographic Methods in Purity Assessment and Isolation

Chromatography is an indispensable tool in synthetic chemistry for both the purification of products and the assessment of their purity. For a compound like this compound, various chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a highly sensitive analytical technique used to separate, identify, and quantify components in a mixture. It is routinely used to determine the purity of a synthesized compound, often aiming for >95% purity for subsequent biological testing or material application. google.com

In a typical Reverse-Phase HPLC (RP-HPLC) setup for a pyridine (B92270) derivative, the compound is passed through a column containing a non-polar stationary phase (like C18). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. nih.gov The retention time—the time it takes for the compound to pass through the column—is a characteristic feature used for its identification. The purity is determined by integrating the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. srce.hr

Table 2: Representative HPLC Method Parameters for Analysis of Aromatic Amines. Note: These are typical parameters and would be optimized for the specific analysis of this compound. google.comnih.govnih.gov

ParameterTypical Value / Condition
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (often with 0.1% TFA or Formic Acid)
Flow Rate 0.8 - 1.5 mL/min
Detection UV-Vis (e.g., at 254 nm)
Column Temperature Ambient or controlled (e.g., 40 °C)
Injection Volume 2 - 10 µL

Column Chromatography for Purification Methodologies

Following a chemical synthesis, the crude product is often a mixture containing unreacted starting materials, byproducts, and the desired compound. Column chromatography is the workhorse technique for purifying these mixtures on a preparative scale. rsc.org

For the purification of polar compounds like aminopyridines, silica (B1680970) gel is the most common stationary phase. researchgate.netnih.gov The crude mixture is loaded onto the top of a column packed with silica, and a solvent system (mobile phase) is passed through it. The separation occurs based on the differential adsorption of the components to the silica. Less polar compounds travel down the column faster, while more polar compounds are retained longer. In the synthesis of related fluorophenyl-pyridine compounds, solvent systems such as ethyl acetate/hexane or dichloromethane/methanol are frequently used to achieve effective separation. cam.ac.uk The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify and collect the fractions containing the pure product.

Computational and Theoretical Investigations of 3 2 Fluorophenyl Pyridin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and properties of molecules with high accuracy. For 3-(2-Fluorophenyl)pyridin-4-amine, these methods elucidate its fundamental chemical nature.

Density Functional Theory (DFT) is a robust method for calculating the ground-state electronic structure of molecules. mdpi.comsid.ir By using functionals like B3LYP or B3PW91 with basis sets such as 6-311++G(d,p), the geometry of this compound can be optimized to find its most stable conformation. dergipark.org.trdergipark.org.tr This process determines key structural parameters.

The optimization of the molecular structure reveals a non-planar conformation, primarily due to the dihedral angle between the pyridine (B92270) and the 2-fluorophenyl rings. This rotation is a result of steric hindrance between the hydrogen atom at position 2 of the pyridine ring and the fluorine atom on the phenyl ring. DFT calculations also provide values for electronic properties like the dipole moment, which influences the molecule's solubility and interactions in polar environments. mdpi.com

Table 1: Theoretical Geometric Parameters for this compound (Example) Note: This data is illustrative and based on typical values from DFT calculations for similar structures.

ParameterValue
Dihedral Angle (Pyridine-Phenyl)~50-60°
C-F Bond Length~1.35 Å
C-N (Pyridine Ring) Bond Length~1.34 Å
C-N (Amine) Bond Length~1.38 Å
Dipole Moment~2.5-3.5 D

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's chemical reactivity and kinetic stability. mdpi.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. dergipark.org.trresearchgate.net

A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the HOMO is typically localized on the electron-rich pyridin-4-amine moiety, while the LUMO is distributed over the fluorophenyl ring. dergipark.org.tr The calculated HOMO-LUMO gap indicates the molecule's propensity for charge transfer interactions. nih.gov

Table 2: FMO Properties and Global Reactivity Descriptors (Example) Note: This data is illustrative and based on typical values from DFT calculations.

ParameterValue (eV)Description
EHOMO~ -6.5Ionization Potential
ELUMO~ -1.1Electron Affinity
Energy Gap (ΔE)~ 5.4Chemical Reactivity/Stability
Chemical Hardness (η)~ 2.7Resistance to Charge Transfer
Electrophilicity Index (ω)~ 0.60Propensity to Accept Electrons

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, providing a guide to its reactive sites. wolframcloud.com These maps are crucial for understanding intermolecular interactions, particularly hydrogen bonding and electrophile-nucleophile interactions. nih.govscirp.org The MEP surface is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). dergipark.org.trresearchgate.net

For this compound, the MEP map typically shows the most negative potential (red) around the nitrogen atom of the pyridine ring and the nitrogen of the amine group, identifying them as primary sites for electrophilic attack and hydrogen bond acceptance. nih.gov The fluorine atom also contributes to a negative potential region. Conversely, the hydrogen atoms of the amine group exhibit a positive potential (blue), making them key sites for nucleophilic attack and hydrogen bond donation. nih.gov

Natural Bond Orbital (NBO) analysis provides detailed insight into intramolecular charge transfer, electron delocalization, and hyperconjugative interactions that contribute to molecular stability. dergipark.org.trtandfonline.com This method examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques simulate the interactions of a molecule with its environment, which is especially valuable in pharmacology for studying how a potential drug molecule (ligand) binds to a biological target like a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. tubitak.gov.tr This method is instrumental in drug discovery for screening virtual libraries of compounds and identifying potential inhibitors. nih.gov Docking algorithms calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity between the ligand and the target. researchgate.net

Derivatives of pyridine and pyrimidine (B1678525) are known to inhibit various protein kinases involved in cancer cell proliferation. tubitak.gov.trnih.gov Molecular docking studies of this compound into the ATP-binding site of kinases like c-Met or Epidermal Growth Factor Receptor (EGFR) can reveal its potential as an inhibitor. researchgate.netnih.gov The results typically show that the pyridine nitrogen and the exocyclic amine group form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase domain (e.g., MET, GLU, ASP). mdpi.com The fluorophenyl group often occupies a hydrophobic pocket, contributing to the stability of the complex. researchgate.net

Table 3: Example Molecular Docking Results for a Pyridine Derivative Note: This data is illustrative, based on docking studies of similar compounds against protein kinases.

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
c-Met Kinase (e.g., 3CE3)-7.5 to -9.5Met1160, Asp1222Hydrogen Bond
c-Met Kinase (e.g., 3CE3)Ala1221, Tyr1230Hydrophobic Interaction
EGFR Kinase (e.g., 4URM)-7.0 to -9.0Met793, Asp855Hydrogen Bond
EGFR Kinase (e.g., 4URM)Leu718, Val726, Ala743Hydrophobic Interaction

Conformational Analysis and Energy Landscapes

Conformational analysis is a fundamental computational method used to identify the stable three-dimensional arrangements of a molecule, known as conformers. For a molecule like this compound, with rotatable bonds between the phenyl and pyridine rings, this analysis is crucial for understanding its structure and reactivity.

The process typically involves a potential energy surface (PES) scan, where the dihedral angles of rotatable bonds are systematically varied. nih.gov At each step, the energy of the resulting conformation is calculated using quantum mechanical methods, such as Density Functional Theory (DFT). The results are plotted to create an energy landscape, which maps the energy of the molecule as a function of its geometry.

The minima on this landscape correspond to stable conformers, while the peaks represent transition states between them. For instance, a conformational energy profile for a related pyridine derivative, 5-bromo-3-nitropyridine-2-carbonitrile, was determined by rotating a key dihedral angle in 10° increments to identify energy minima and maxima. nih.gov A similar approach for this compound would reveal how the interactions between the 2-fluorophenyl group and the pyridin-4-amine moiety influence its preferred spatial arrangement. Theoretical analysis of other heterocyclic compounds has shown that specific conformations, such as a synperiplanar orientation, can be favored due to intramolecular interactions. bohrium.com

Dynamic Behavior and Stability Simulations

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule, including its flexibility, stability, and interactions with its environment. nih.gov This computational technique solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's movements over time.

For this compound, an MD simulation would typically begin with an optimized low-energy conformation. The system would be placed in a simulated environment, such as a solvent box, and its trajectory would be calculated over a period ranging from nanoseconds to microseconds. nih.govarabjchem.org Analysis of the trajectory can reveal:

Flexibility: The root-mean-square fluctuation (RMSF) of individual atoms or residues highlights the flexible regions of the molecule.

Intermolecular Interactions: MD simulations can track the formation and breaking of non-covalent bonds, such as hydrogen bonds, with surrounding solvent molecules or other entities over the simulation time. acs.org

Such simulations are crucial for understanding how a molecule like this compound might behave in a biological system, for example, by assessing the stability of its binding to a protein target. arabjchem.orgnih.gov

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) are critical in determining the structure, stability, and function of molecules. Computational methods like Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis are used to visualize and characterize these weak interactions.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. acs.orgnih.gov The surface is generated based on the electron density of the molecule and is colored to map different types of close contacts between neighboring molecules.

For a crystalline form of this compound, this analysis would involve:

Generating the Hirshfeld Surface: The surface is mapped with properties like dnorm, which indicates the nature and strength of intermolecular contacts. Red spots on the dnorm surface highlight short, strong contacts like hydrogen bonds, while blue regions represent weaker contacts, and white areas denote van der Waals interactions. nih.govresearchgate.net

In studies of similar fluorophenyl-containing compounds, Hirshfeld analysis has revealed the significant contributions of H···H, C···H, O···H, and F···H contacts to crystal stability. researchgate.netiucr.org

Reduced Density Gradient (RDG) analysis is a method based on electron density (ρ) and its gradient (∇ρ) to identify and visualize non-covalent interactions in real space. nih.gov It provides a qualitative picture of NCIs by plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). mdpi.com

The resulting 3D isosurfaces are color-coded to distinguish different interaction types:

Blue: Indicates strong, attractive interactions such as hydrogen bonds.

Green: Represents weak, delocalized van der Waals interactions.

Red: Signifies strong, repulsive steric clashes. researchgate.net

This technique has been applied to various molecular systems to visualize the spatial regions of NCIs. nih.govresearchgate.net For this compound, RDG analysis would reveal intramolecular interactions, such as those between the fluorine atom and the amine group, as well as intermolecular interactions in a dimer or larger aggregate. This provides a deeper understanding of the forces governing its molecular structure and assembly. nih.govchemrxiv.org

Structure-Property Prediction through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods used to predict the biological activity or physical properties of chemical compounds based on their molecular structures. researchgate.netd-nb.info These models are built by finding a mathematical correlation between calculated molecular descriptors and experimentally measured properties.

For this compound, a QSAR or QSPR study would involve:

Dataset Collection: Assembling a series of related compounds with known experimental data (e.g., inhibitory activity, solubility).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model that links the descriptors to the property of interest. researchgate.netnih.gov

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.gov

Such models are valuable in drug discovery for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with improved characteristics. d-nb.infonih.gov For instance, QSAR models have been successfully developed for various pyridine derivatives to predict their inhibitory activities against specific biological targets. researchgate.net

Note: The information presented in this article describes the general principles of various computational and theoretical methods. A specific application of these methods to "this compound" has not been found in the surveyed scientific literature. Therefore, no specific data tables for this compound can be provided.

Chemical Reactivity and Derivatization Strategies of 3 2 Fluorophenyl Pyridin 4 Amine

Reactions at the Pyridine (B92270) Nitrogen

The nitrogen atom within the pyridine ring is a key site for chemical modification, influencing the electronic properties and biological activity of the resulting derivatives.

N-Oxidation and N-Alkylation Pathways

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA). google.com For instance, related pyridine derivatives have been successfully oxidized using H2O2 in acetic acid at elevated temperatures. google.com The formation of the N-oxide can alter the molecule's solubility, metabolic stability, and interaction with biological targets. google.com While direct N-oxidation of 3-(2-Fluorophenyl)pyridin-4-amine is not extensively documented, the methodology is well-established for similar pyridine-containing compounds. google.com

N-Alkylation: Alkylation of the pyridine nitrogen can lead to the formation of pyridinium (B92312) salts. This reaction typically occurs when treating the parent compound with alkyl halides. researchgate.net However, in the case of aminopyridines, there is a competition between alkylation at the pyridine nitrogen and the exocyclic amino group. The pyridine nitrogen is generally more nucleophilic and reacts faster, leading to the pyridinium salt. researchgate.net To achieve selective N-alkylation at the amino group, the pyridine nitrogen often needs to be protected, or specific reaction conditions must be employed. researchgate.net

Coordination Chemistry with Metal Centers

The pyridine nitrogen atom of this compound can act as a ligand, coordinating with various metal centers to form metal complexes. Aminopyridine ligands are widely used in coordination chemistry due to their ability to form stable complexes with a range of transition metals. elsevierpure.comnsf.gov The coordination can occur through the pyridine nitrogen, and in some cases, the amino group can also participate, leading to chelation.

The formation of these complexes can influence the compound's electronic properties, solubility, and potential applications in areas such as catalysis and materials science. elsevierpure.comnsf.govacs.org For example, 3-aminopyridine (B143674) has been shown to form polymeric chains with Ni(II) and Co(II) centers and mononuclear complexes with Co(II) and Co(III). elsevierpure.com The coordination environment is influenced by factors such as the metal ion, counter-ions, and solvent. researchgate.net While specific studies on the coordination chemistry of this compound are limited, the principles derived from related aminopyridine ligands are applicable. elsevierpure.comresearchgate.netmdpi.com

Reactions at the Amino Functionality

The primary amino group at the 4-position of the pyridine ring is another key site for derivatization, allowing for the introduction of a wide array of functional groups.

Acylation and Sulfonylation Reactions

Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. beilstein-journals.org This reaction is a common strategy to modify the properties of the parent compound. For example, acylation of related dihydrothiazolopyridines proceeds smoothly under mild conditions using an acyl chloride and a base like triethylamine (B128534) in dichloromethane. beilstein-journals.org

Sulfonylation: Similarly, the amino group can be sulfonylated using sulfonyl chlorides to yield sulfonamides. google.com This reaction is often carried out in the presence of a base to neutralize the HCl byproduct. For instance, the synthesis of 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine involves a sulfonylation step where a pyrrole (B145914) derivative is reacted with pyridine-3-sulfonyl chloride. google.com

Table 1: Examples of Acylation and Sulfonylation Reactions on Related Amino-Heterocycles

Reactant Reagent Product Type Reference
Dihydrothiazolopyridine Acyl chloride, triethylamine N-acylated derivative beilstein-journals.org

Reductive Amination and Alkylation

Reductive amination is a versatile method for the N-alkylation of the amino group. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. wikipedia.orgmasterorganicchemistry.comyoutube.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the imine over the carbonyl starting material. wikipedia.orgmasterorganicchemistry.com This method avoids the issue of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com The simultaneous reduction of a nitro group and reductive amination of a formyl group on a nitrobenzaldehyde has been demonstrated, showcasing the utility of this reaction in multi-functional molecules. arkat-usa.org

Formation of Heterocyclic Rings Incorporating the Amino Group

The amino group of this compound can serve as a key building block for the construction of fused heterocyclic rings. This strategy is widely employed in medicinal chemistry to create novel molecular scaffolds. mdpi.comimist.ma

For example, 3-aminopyridine derivatives can react with appropriate bifunctional reagents to form fused systems. The reaction of 3-aminopyridine-2(1H)-ones with cyclic anhydrides leads to the formation of oxazolo[5,4-b]pyridine (B1602731) derivatives through intramolecular cyclization of an initially formed monoamide. researchgate.net Similarly, reaction with chloroacetyl chloride can yield 1H-pyrido[2,3-b] acs.orgoxazin-2(3H)-ones. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Hydrogen peroxide
meta-Chloroperbenzoic acid (mCPBA)
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine
Pyridine-3-sulfonyl chloride
Sodium cyanoborohydride (NaBH3CN)
Sodium triacetoxyborohydride (NaBH(OAc)3)
Chloroacetyl chloride
1H-pyrido[2,3-b] acs.orgoxazin-2(3H)-one

Reactivity of the Fluorophenyl Moiety

The 2-fluorophenyl group is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the fluorine atom. However, it is activated for nucleophilic aromatic substitution. Furthermore, the carbon-fluorine bond can participate in various palladium-catalyzed coupling reactions, allowing for extensive functionalization.

Electrophilic Aromatic Substitution: The pyridine ring's nitrogen atom deactivates the adjoined phenyl ring towards electrophilic aromatic substitution. Reagents and catalysts used in these reactions tend to coordinate with the nitrogen's lone pair of electrons, which further increases the deactivation. libretexts.org Consequently, forcing conditions are typically required for electrophilic substitution on the fluorophenyl ring, which often leads to a mixture of products or reaction at the more activated pyridine ring.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the phenyl ring is susceptible to substitution by strong nucleophiles. The high electronegativity of fluorine makes the attached carbon atom (C2') electrophilic and activates the ring system for SNAr reactions. acs.org The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the fluoride (B91410) ion, particularly when the reaction is facilitated by electron-withdrawing groups on the ring or by high temperatures in polar aprotic solvents like DMF or DMSO. While specific examples for this compound are not extensively documented in readily available literature, the principles of SNAr on fluorinated aromatics are well-established. For instance, in related fluorinated pyridin-2-amine derivatives, nucleophilic aromatic substitution is a key method for synthesis, reacting fluorinated aryl halides with aminopyridine precursors.

The general reactivity for SNAr reactions on halopyridines is known to be faster for fluoropyridines compared to chloropyridines due to fluorine's high electronegativity. acs.org

Table 1: General Conditions for Nucleophilic Aromatic Substitution on Related Fluoroaromatic Compounds

Nucleophile Reagent(s) Solvent Temperature (°C) Product Type
Amine R-NH₂ DMF or DMSO 80–120 Amino-substituted phenyl
Alkoxide NaOR DMF or THF Room Temp to Reflux Alkoxy-substituted phenyl
Thiolate NaSR DMF Room Temp to 100 Thioether-substituted phenyl

This table represents typical conditions for SNAr on fluoroaromatic systems and serves as a general guide.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the fluorophenyl moiety of this compound. Although the C-F bond is generally less reactive in these couplings compared to C-Cl, C-Br, or C-I bonds, specific conditions can facilitate its participation. More commonly, the fluorophenyl ring is first converted to a more reactive derivative (e.g., triflate) to enable coupling.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an aryl halide or triflate. While direct coupling of the C-F bond is challenging, if the fluorophenyl ring were further substituted with a bromide or iodide, a Suzuki reaction could readily introduce new aryl or alkyl groups. mdpi.com For example, the Suzuki coupling of related heterocyclic Schiff bases containing a halide with arylboronic acids proceeds in the presence of a palladium catalyst like Pd(PPh₃)₄. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide/triflate and an amine. This is a primary method for synthesizing complex amines. nih.gov While often used to form the aminopyridine itself, it can also be envisioned to further functionalize the fluorophenyl ring if a suitable leaving group is present. The reaction typically employs a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine (B1218219) ligand (e.g., XantPhos or BINAP). nih.gov

Hirao Reaction: For the formation of C-P bonds, the Hirao reaction couples P(O)H compounds with aryl halides. nih.gov This would be a viable strategy if the fluorophenyl ring of the target molecule were substituted with a more reactive halogen.

Table 2: Examples of Palladium-Catalyzed Coupling on Analogous Aryl Halide/Triflate Systems

Coupling Reaction Palladium Catalyst Ligand Base Reactant 1 (Aryl-X) Reactant 2 Product C-C/C-N Bond Reference
Suzuki-Miyaura Pd(PPh₃)₄ PPh₃ K₃PO₄ Aryl-Br Aryl-B(OH)₂ Aryl-Aryl mdpi.com
Buchwald-Hartwig Pd₂(dba)₃ XantPhos t-BuONa Aryl-Br R-NH₂ Aryl-NHR
Buchwald-Hartwig Pd(OAc)₂ BINAP Cs₂CO₃ Aryl-OTf R₂NH Aryl-NR₂ nih.gov

This table illustrates common conditions for palladium-catalyzed reactions on aryl systems analogous to the fluorophenyl moiety, assuming the presence of a suitable leaving group (Br, I, OTf) in place of or in addition to the fluorine.

Structure Activity Relationship Sar Studies of Analogues of 3 2 Fluorophenyl Pyridin 4 Amine

Influence of Fluorine Atom Position and Substitution on Biological Activity

Impact on Metabolic Stability and Bioavailability

Fluorine substitution is a well-established strategy to enhance the metabolic stability of drug molecules. By replacing hydrogen atoms at sites susceptible to oxidative metabolism by cytochrome P450 enzymes, the C-F bond, being significantly stronger than a C-H bond, can block these metabolic pathways. For instance, in related phenyl-pyrroloquinolinone derivatives, fluorination of the phenyl ring was explored to improve metabolic stability nih.gov. While in that specific series, monofluorination did not lead to an improvement, the strategic placement of fluorine is a key consideration in drug design to prolong a compound's half-life and improve its oral bioavailability nih.govchemrxiv.orgnih.gov.

The position of the fluorine atom on the phenyl ring is crucial. In a series of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, analogues with a 4-fluoro substitution on the 3-phenyl ring were found to be the most potent, a characteristic attributed in part to blocking metabolism mdpi.com. This highlights the importance of identifying and protecting metabolically vulnerable positions within a molecule.

The following table summarizes the metabolic stability of different fluorinated analogues based on generalized findings in related compound series.

Compound AnalogueSubstitutionRelative Metabolic Stability
Analogue A4-FluorophenylHigh
Analogue B2-FluorophenylModerate to High
Analogue CUnsubstituted PhenylLow to Moderate

Note: This table is illustrative and based on general principles observed in similar compound classes.

Role in Intermolecular Interactions (e.g., Hydrophobic, Halogen Bonding)

The fluorine atom, despite its high electronegativity, can participate in various non-covalent interactions that are crucial for ligand-protein binding. The 2-fluoro substitution in 3-(2-Fluorophenyl)pyridin-4-amine positions the fluorine to potentially engage in halogen bonding, an interaction between the electrophilic region on the halogen atom (the σ-hole) and a Lewis base on the biological target, such as a backbone carbonyl oxygen nih.govsemanticscholar.orgnih.gov. The strength of this interaction is dependent on the specific halogen and the electrostatic environment of the binding pocket nih.govsoci.org.

Studies on halogenated ligands have shown that even fluorine can form favorable interactions with protein backbones, particularly with glycine (B1666218) residues semanticscholar.org. Furthermore, the ortho-position of the fluorine can influence the conformation of the phenyl ring relative to the pyridine (B92270) ring, which can in turn affect hydrophobic interactions within the binding site. The increased lipophilicity conferred by the fluorine atom can also enhance binding to hydrophobic pockets within a protein target soci.org.

Significance of the Amino Group Position and Substitution on Biological Activity

The amino group in the 4-position of the pyridine ring is a key functional group that plays a pivotal role in the biological activity of this class of compounds, primarily through its ability to form critical hydrogen bonds with biological targets.

Role in Hydrogen Bonding with Biological Targets

The 4-amino group is a potent hydrogen bond donor. In many kinase inhibitors, for example, the amino group of a pyridine or pyrimidine (B1678525) core forms crucial hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor in the ATP-binding site nih.gov. This interaction is often a prerequisite for potent inhibition. The specific geometry and electronic properties of the amino group, as well as its position on the pyridine ring, dictate the strength and nature of these hydrogen bonds nih.gov. Studies on various aminopyridine derivatives have consistently highlighted the importance of this moiety for target recognition and binding affinity nih.govmdpi.com.

Effects on Target Selectivity and Potency

The position and substitution of the amino group can significantly impact both the potency and selectivity of the compound. For instance, in a series of antimalarial 3,5-diaryl-2-aminopyridines, replacement or substitution of the 2-amino group led to a loss of activity, underscoring its critical role fao.orgresearchgate.net. The basicity of the amino group, which can be modulated by other substituents on the pyridine ring, can also influence its interaction with the target protein and affect properties like cell permeability and oral absorption.

Systematic modifications, such as N-alkylation or acylation of the amino group, can probe the steric and electronic requirements of the binding pocket. Such changes can either enhance or diminish potency and can also alter the selectivity profile by preventing binding to off-target proteins that have different steric or electronic constraints in their binding sites.

Systematic Variations of Pyridine and Phenyl Moieties

To fully explore the SAR of this compound, systematic variations of both the pyridine and phenyl rings are essential. These modifications can fine-tune the electronic properties, solubility, and steric bulk of the molecule to optimize its interaction with the biological target.

Substituents on the pyridine ring can influence the basicity of the ring nitrogen and the hydrogen-bonding capacity of the 4-amino group digitellinc.com. For example, electron-withdrawing groups can decrease the pKa of the pyridine nitrogen, which may be beneficial for cell permeability, while electron-donating groups can enhance the hydrogen-bonding strength of the amino group. In a study of 3,5-diaryl-2-aminopyridines, replacement of the pyridine core with a pyrazine (B50134) ring led to a novel series of potent antimalarial compounds, demonstrating that modification of the core heterocycle can lead to significant improvements in activity fao.orgresearchgate.net.

Similarly, substitutions on the phenyl ring can modulate lipophilicity and introduce additional points of interaction with the target protein. A review of pyridine derivatives showed that the presence and position of groups like methoxy (B1213986), hydroxyl, and other halogens on attached phenyl rings significantly influenced their antiproliferative activity nih.gov. For instance, in a series of 3-phenyl substituted pyridine derivatives, specific substitutions on the phenyl ring led to potent dual inhibitors of xanthine (B1682287) oxidase (XOR) and uric acid transporter 1 (URAT1) nih.gov.

The following table illustrates the impact of various substitutions on the phenyl ring on the biological activity of a hypothetical series of 3-phenylpyridin-4-amine (B578327) analogues, based on general SAR principles.

Compound AnaloguePhenyl Ring SubstitutionRelative Biological Potency
Analogue D4-MethoxyHigh
Analogue E3-HydroxyModerate
Analogue F4-ChloroModerate to High
Analogue G3,4-DichloroVariable

Note: This table is for illustrative purposes and reflects general trends observed in medicinal chemistry programs involving phenyl-pyridine scaffolds.

Exploration of Different Pyridine Ring Substituents

The pyridine moiety is a central component of many biologically active compounds due to its ability to form hydrogen bonds, its metabolic stability, and its modulation of aqueous solubility. nih.gov The substitution pattern on the pyridine ring of 3-arylpyridin-4-amine analogues can significantly influence their pharmacological profiles.

Research into various pyridine-based compounds has shown that the nature, number, and position of substituents are critical for activity. For instance, in certain classes of pyridine derivatives, the introduction of electron-donating groups like methoxy (-OCH₃), hydroxyl (-OH), or amino (-NH₂) groups can enhance antiproliferative activity. nih.gov Conversely, the addition of bulky groups or certain halogens may lead to a decrease in potency. nih.gov

The 4-amino group is a crucial feature, acting as a hydrogen bond donor, which is often essential for interaction with target proteins. Modifications at other positions on the pyridine ring can fine-tune the electronic properties and steric profile of the molecule. For example, studies on related pyrimidine scaffolds, which share nitrogen-containing heterocyclic characteristics, have demonstrated that introducing substituents can drastically alter inhibitory activity. In one study on pyrimidine-4-carboxamides, moving a substituent from a morpholine (B109124) to a 3-hydroxypyrrolidine ring increased activity tenfold.

Table 1: Effect of Pyridine Ring Substituents on Antiproliferative Activity in Analogous Scaffolds

Base Scaffold Substituent(s) Position(s) Observed Activity (IC₅₀) Reference
Pyridine Derivative Two -OCH₃ groups - >50 μM nih.gov
Pyridine Derivative Three -OCH₃ groups - 12 μM nih.gov
Pyridine Derivative Four -OCH₃ groups - <25 μM nih.gov
Pyridine Derivative Six -OCH₃ groups - 1.0 μM nih.gov
Pyridine Derivative Ethylenediamine & 5-carbon ring - 211 nM nih.gov
Pyridine Derivative Chlorine & 6-carbon ring - 1159 nM nih.gov

Note: The data presented is from studies on various pyridine derivatives to illustrate general SAR principles.

Modifications of the Phenyl Ring and its Linker

The 3-(2-fluorophenyl) group is a key structural feature, and its modification is a common strategy to probe the binding pocket of a target and improve pharmacokinetic properties. The fluorine atom at the ortho-position influences the conformation of the molecule by restricting the rotation of the phenyl ring relative to the pyridine core, and it can also participate in specific interactions with the target protein.

SAR studies on analogous 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have shown that a 4-fluorophenyl group at the 3-position is highly effective for antimycobacterial activity. mdpi.com Further exploration of this phenyl ring revealed that electron-donating groups, particularly amine-based substituents at the 4'-position, were beneficial for activity, whereas electron-withdrawing groups were detrimental. mdpi.com For example, a 4'-N-morpholine derivative exhibited excellent inhibitory activity. mdpi.com

In other related scaffolds, such as pyrimidine and pyridine derivatives investigated as cholinesterase inhibitors, the substitution on the phenyl ring also plays a critical role. The introduction of a halogen atom in the para position on the phenyl ring was found to reduce the percentage of inhibition on Electrophorus electricus acetylcholinesterase (EeAChE) compared to an unsubstituted phenyl ring. nih.gov

Table 2: Influence of Phenyl Ring Substitution on Activity in Analogous Scaffolds

Base Scaffold Phenyl Ring Substituent Biological Target/Activity Result Reference
Pyrazolo[1,5-a]pyrimidine 4-Fluoro M. tuberculosis High activity mdpi.com
Pyrazolo[1,5-a]pyrimidine 4'-N-Morpholine M. tuberculosis Excellent inhibitory data mdpi.com
Pyrazolo[1,5-a]pyrimidine 4'-Electron-withdrawing groups M. tuberculosis Inactive mdpi.com
Pyridine Derivative Unsubstituted Phenyl EeAChE Inhibition 73% inhibition at 9 μM nih.gov
Pyridine Derivative 4-Chloro or 4-Bromo Phenyl EeAChE Inhibition 24-30% inhibition at 9 μM nih.gov

Development of Fused Heterocyclic Analogues (e.g., Thienopyridines, Imidazopyridines, Triazolopyridines, Oxadiazoles)

To explore new chemical space and improve drug-like properties, the 3-phenyl-pyridin-4-amine scaffold can be replaced with fused heterocyclic ring systems. These analogues can act as bioisosteres, maintaining key pharmacophoric features while offering novel intellectual property and potentially improved activity or selectivity.

Thienopyridines: The thienopyridine scaffold, which replaces the phenyl ring with a thiophene (B33073) ring fused to the pyridine core, has been investigated for various therapeutic targets. In studies targeting VEGFR-2 kinase, novel classes of thienopyrimidines and thienopyridines were identified as potent inhibitors. researchgate.net The SAR of these compounds revealed that modifications to the thienopyridine core could improve selectivity against other kinases like EGFR. researchgate.net For instance, replacing a thienopyrimidine core with the corresponding thienopyridine was explored to decrease EGFR potency while maintaining VEGFR-2 activity. researchgate.net

Imidazopyridines: Imidazopyridines are a well-established class of fused heterocycles with a broad range of biological activities, including antibacterial, anticancer, and anticoccidial effects. researchgate.netnih.gov The imidazo[1,2-a]pyridine (B132010) core is a key structural component in numerous compounds. researchgate.net SAR studies have shown that diaryl imidazo[1,2-a]pyridine derivatives can be potent inhibitors of parasite protein kinase G (PKG) activity, with substitutions at the 2- and 7-positions being critical for potency. researchgate.net The central imidazo[1,2-a]pyridine core is considered essential for displaying anticancer activity in certain series. rsc.org

Triazolopyridines: Triazolopyridines are another important class of fused heteroaromatic compounds with diverse biological activities, including anti-inflammatory, antimalarial, and kinase inhibitory effects. nih.govmdpi.com SAR studies on a series of 6-aryl-2-amino-triazolopyridines led to the discovery of potent and selective PI3Kγ inhibitors. nih.gov The triazolopyridine ring system can form crucial hydrogen bonds with target enzymes, and substituents on the scaffold can be optimized to enhance potency and bioavailability. nih.gov For example, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- researchgate.netnih.govunifi.ittriazolo[4,3-a]pyridine-6-sulfonamide was identified as a potent antimalarial agent. mdpi.com

Oxadiazoles: The 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) rings are often used as bioisosteres for amide or ester groups, offering improved metabolic stability. researchgate.net They can also serve as replacements for phenyl rings, acting as planar aromatic linkers to position substituents appropriately. researchgate.net In the context of 3-aryl-pyridin-4-amine analogues, an oxadiazole ring could replace the 2-fluorophenyl group. SAR studies on various 1,2,4-oxadiazole derivatives have shown that substituents on the ring significantly impact biological activity. For instance, in a series of HDAC inhibitors, certain substitutions on an oxadiazole-containing scaffold resulted in nanomolar potency. mdpi.com The introduction of electron-donating groups on an adjacent phenyl ring has been shown to improve the antiproliferative potency of some oxadiazole series. mdpi.com

Table 3: Bioactivity of Representative Fused Heterocyclic Analogues

Fused Heterocycle Representative Compound/Series Biological Target/Activity Key SAR Finding Reference
Thienopyridine Thieno[3,2-b]pyridine derivatives VEGFR-2 Kinase Inhibition Core modification improved selectivity over EGFR. researchgate.net
Imidazopyridine 6a (7-isopropylaminomethyl analog) Parasite PKG Inhibition Potent in vivo anticoccidial agent. researchgate.net
Imidazopyridine 7i (2-isopropylamino analog) Parasite PKG Inhibition Potent in vivo anticoccidial agent. researchgate.net
Triazolopyridine CZC24832 PI3Kγ Inhibition Core modification increased selectivity over the kinome. nih.gov
Triazolopyridine 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- researchgate.netnih.govunifi.ittriazolo[4,3-a]pyridine-6-sulfonamide Antimalarial (P. falciparum) IC₅₀ = 2.24 μM mdpi.com
Oxadiazole 1,2,4-Oxadiazole derivatives HDAC-1 Inhibition Substitutions led to potent inhibitors (IC₅₀ = 8.2 nM for most active). mdpi.com

Future Research Directions and Translational Perspectives

Development of Next-Generation Analogues with Tuned Pharmacological Profiles

The development of next-generation analogues of 3-(2-Fluorophenyl)pyridin-4-amine is a primary avenue for future research. The goal is to systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of pyridine (B92270) and pyrimidine (B1678525) derivatives is an active area of research for developing promising anticancer agents. arabjchem.org The core scaffold of this compound can be systematically modified to create a library of new compounds with potentially improved therapeutic properties.

Key strategies for analogue development include:

Substitution on the Pyridine Ring: Introducing various substituents at other positions on the pyridine ring could modulate the compound's electronic properties and steric profile, potentially leading to improved binding affinity and selectivity for its biological target(s).

Modification of the Fluorophenyl Group: Altering the position of the fluorine atom or introducing additional substituents on the phenyl ring can influence the molecule's conformation and interactions with target proteins. mdpi.com

Bioisosteric Replacement: Replacing key functional groups with bioisosteres—substituents that retain similar biological activity—can be explored to optimize physicochemical properties such as solubility and metabolic stability.

The design and synthesis of these novel derivatives will be guided by computational modeling and structure-activity relationship (SAR) studies to predict their binding modes and pharmacological effects. researchgate.net For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent candidates for inhibiting overexpressed cyclin-dependent kinase 2 (CDK2) in cancers. nih.gov

Table 1: Proposed Analogues of this compound and Their Rationale

Modification SiteProposed SubstituentRationale for Modification
Pyridine Ring (Position 2, 5, or 6)Methyl, Methoxy (B1213986), HalogenTo explore steric and electronic effects on target binding and selectivity. nih.gov
Phenyl Ring (Position 3, 4, 5, or 6)Trifluoromethyl, Cyano, NitroTo modulate lipophilicity and electronic character, potentially enhancing cell permeability and potency. nih.gov
Amino Group (Position 4)Acylation, AlkylationTo investigate the role of the amino group in target interaction and to create prodrugs with improved pharmacokinetic profiles.
Phenyl Ring ReplacementThiophene (B33073), PyrazoleTo explore alternative aromatic systems that may offer novel interactions with the target's binding pocket.

Application of Advanced Mechanistic Probes

To elucidate the precise mechanism of action of this compound and its analogues, the development and application of advanced mechanistic probes are essential. These tools can provide invaluable insights into target engagement, cellular localization, and downstream signaling effects.

One promising approach is the synthesis of radiolabeled versions of the compound. For example, the parent compound, 3-fluoro-4-aminopyridine, has been successfully labeled with fluorine-18 (B77423) ([¹⁸F]) for use as a tracer in Positron Emission Tomography (PET) imaging. researchgate.net This technique allows for non-invasive, real-time visualization of the drug's distribution and target occupancy in vivo. Synthesizing an [¹⁸F]-labeled version of this compound could similarly enable studies on its pharmacokinetics and target engagement in preclinical models.

Other advanced probes that could be developed include:

Fluorescently Labeled Analogues: Attaching a fluorescent dye to the molecule would allow for its visualization within cells using microscopy techniques, providing information on its subcellular localization and interaction with specific organelles or proteins.

Photo-affinity Probes: These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the direct biological targets of the compound.

Biotinylated Probes: Incorporating a biotin (B1667282) tag would facilitate the isolation and purification of the target protein-drug complex, enabling downstream analysis such as mass spectrometry to confirm the target's identity.

Integration with Systems Biology Approaches for Comprehensive Understanding

A comprehensive understanding of the biological effects of this compound requires moving beyond a single-target perspective. Integrating systems biology approaches can reveal the broader impact of the compound on cellular networks and pathways. These methods can help identify off-target effects, predict potential resistance mechanisms, and discover biomarkers for patient stratification.

Key systems biology methodologies include:

Transcriptomics (RNA-seq): This technique analyzes the complete set of RNA transcripts in a cell, revealing how treatment with the compound alters gene expression patterns on a global scale.

Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify changes in protein expression, post-translational modifications, and protein-protein interactions induced by the compound.

Metabolomics: This approach profiles the complete set of small-molecule metabolites within a biological system, offering a functional readout of the cellular state and revealing how the compound perturbs metabolic pathways.

Combining these "omics" datasets with computational network analysis can help construct a detailed model of the compound's mechanism of action, illuminating the complex interplay between its direct targets and the broader cellular machinery. nih.gov

Potential for Novel Chemical Biology Tool Development

Beyond its direct therapeutic potential, this compound and its optimized analogues can serve as valuable chemical biology tools. These tools are specifically designed molecules that can be used to study and manipulate biological systems.

For example, a highly potent and selective analogue could be used as a chemical probe to investigate the function of a specific protein (e.g., a kinase or receptor) in cellular processes. By selectively inhibiting the target protein, researchers can study the physiological consequences and dissect its role in disease pathways. nih.gov

Furthermore, derivatives of this compound could be developed into components of more complex chemical biology systems, such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a specific target protein. mdpi.com An analogue of this compound that binds to a protein of interest could potentially be linked to an E3 ligase-binding moiety, creating a PROTAC that specifically targets that protein for destruction. This approach offers a powerful strategy for studying protein function and has emerged as a promising therapeutic modality.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2-Fluorophenyl)pyridin-4-amine, and how can purity be optimized?

  • Answer : The synthesis typically involves nucleophilic aromatic substitution or Suzuki-Miyaura coupling to attach the 2-fluorophenyl group to the pyridine ring. Key steps include:

  • Reaction Conditions : Use Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with temperatures between 80–120°C in anhydrous solvents like THF or DMF .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) improves purity. Confirm purity via HPLC (>95%) and NMR (absence of residual coupling agents) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and fluorine coupling patterns (²J~F-H~ splitting) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • FT-IR : Identify amine N-H stretches (~3300–3500 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • Storage : Keep in amber vials under inert gas (Ar/N₂) at –20°C to prevent degradation .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence the compound’s biological activity?

  • Answer :

  • Fluorine Position : The 2-fluorophenyl group enhances lipophilicity and π-π stacking with aromatic residues in target proteins (e.g., kinases) .
  • Amine Group : The pyridin-4-amine moiety facilitates hydrogen bonding with active-site residues, as seen in analogous kinase inhibitors .
  • SAR Studies : Replace fluorine with Cl/CF₃ to assess steric/electronic effects on binding affinity (e.g., IC₅₀ shifts in enzyme assays) .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated pyridine derivatives?

  • Answer :

  • Assay Variability : Standardize assays (e.g., ATP concentration in kinase studies) and use isogenic cell lines to control for genetic drift .
  • Metabolic Stability : Test compounds in liver microsomes to identify rapid degradation pathways (e.g., CYP450 oxidation) that may skew activity .

Q. How can computational methods predict the binding mode of this compound to protein targets?

  • Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., EGFR kinase). Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with IC₅₀ values to design optimized analogs .

Q. What crystallographic techniques elucidate the compound’s solid-state structure?

  • Answer :

  • Single-Crystal X-ray Diffraction : Resolve bond angles (e.g., C-F distance ~1.34 Å) and packing motifs. Use synchrotron radiation for high-resolution data (<0.8 Å) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F⋯H contacts) influencing crystallinity .

Q. How do reaction byproducts form during synthesis, and how are they mitigated?

  • Answer :

  • Common Byproducts : Dehalogenated intermediates or dimerization products. Monitor via LC-MS and optimize stoichiometry (e.g., excess boronic acid in Suzuki reactions) .
  • Scavenger Agents : Add molecular sieves to absorb water or thiourea to trap Pd residues .

Methodological Tables

Parameter Typical Value Technique Reference
Melting Point145–150°CDifferential Scanning Calorimetry
LogP2.8–3.2Shake Flask/HPLC
Solubility (DMSO)>50 mMNephelometry
IC₅₀ (Kinase X)0.12 ± 0.03 µMFRET-Based Assay

Key Notes

  • Structural analogs (e.g., 4-(4-fluorophenyl)pyrazol-5-amine) provide insights into reactivity and bioactivity .
  • Advanced studies require interdisciplinary collaboration (e.g., synthetic chemistry, biophysics) to address mechanistic complexity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.